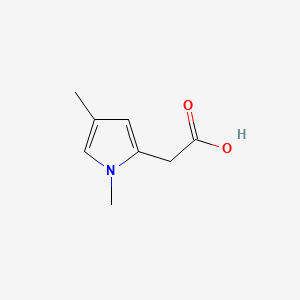
1,4-Dimethyl-1H-pyrrole-2-acetic acid
Cat. No. B1622177
Key on ui cas rn:
79673-54-4
M. Wt: 153.18 g/mol
InChI Key: JYLBSWKLEBNIFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04284562
Procedure details


A mixture of 13.9 g (0.08 mol) of sodium dithionite in 20 ml of water and 5 ml of ethanol was heated to 55° C. under argon. A 4.8 g (0.02 mol) sample of 1,4-dimethyl-α-trichloromethylpyrrole-2-methanol was added in one portion. A solution of 6.7 g (0.12 mol) of KOH in 20 ml of water was added dropwise over 20 mins. The reaction was stirred for 70 more mins. at 55°. It was cooled and acidified with concentrated HCl. Sodium chloride was added. The mixture was extracted three times with ether. The ether solution was washed with brine, dried (MgSO4) and evaporated to give 2.1 g (69%) yield of a yellow oil, primarily 1,4-dimethylpyrrole-2-acetic acid by TLC. Final purification was effected by chromatography on silica gel using a 50:50 mixture of hexane: 1,1,1-trichloroethane as eluant. Evaporation of the compound bearing fraction and recrystallization from ether, hexane afforded white crystals, mp 86°- 87° C. (d). The mp was undepressed by admixture with authentic material.



Name
1,4-dimethyl-α-trichloromethylpyrrole-2-methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two





Identifiers


|
REACTION_CXSMILES
|
S(S([O-])=O)([O-])=[O:2].[Na+].[Na+].[CH3:9][N:10]1[CH:14]=[C:13]([CH3:15])[CH:12]=[C:11]1[CH:16]([C:18](Cl)(Cl)Cl)O.[OH-:22].[K+].Cl.[Cl-].[Na+]>O.C(O)C>[CH3:9][N:10]1[CH:14]=[C:13]([CH3:15])[CH:12]=[C:11]1[CH2:16][C:18]([OH:2])=[O:22] |f:0.1.2,4.5,7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
13.9 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
1,4-dimethyl-α-trichloromethylpyrrole-2-methanol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN1C(=CC(=C1)C)C(O)C(Cl)(Cl)Cl
|
Step Three
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
55 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred for 70 more mins
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 55°
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
It was cooled
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted three times with ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The ether solution was washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1C(=CC(=C1)C)CC(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
